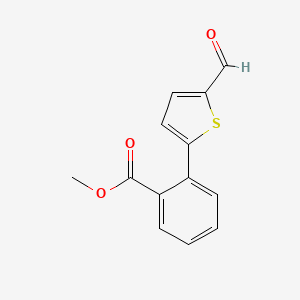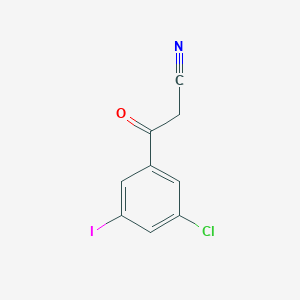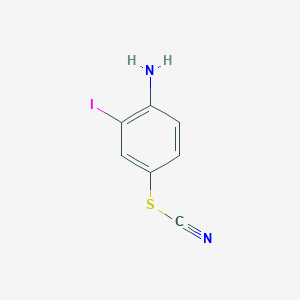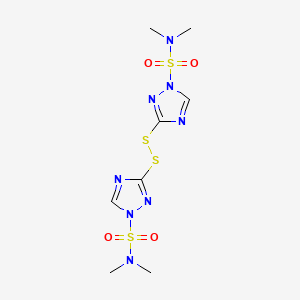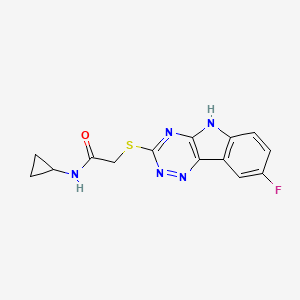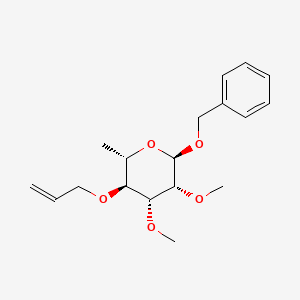![molecular formula C28H16O6 B15202436 4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid](/img/structure/B15202436.png)
4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid is an organic compound with the molecular formula C28H18O4. It is known for its unique structure, which includes anthracene and benzoic acid moieties. This compound is often used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid typically involves multi-step organic reactions. One common method involves the reaction of anthracene derivatives with carboxylic acid groups under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound’s unique structure makes it useful in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Mecanismo De Acción
The mechanism of action of 4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes .
Comparación Con Compuestos Similares
4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid can be compared to other similar compounds, such as:
9,10-Di(p-carboxyphenyl)anthracene: This compound has a similar structure but lacks the additional benzoic acid moiety.
2,6-Di(4-carboxyphenyl)pyridine: Another related compound with pyridine instead of anthracene, used in similar research applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C28H16O6 |
|---|---|
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid |
InChI |
InChI=1S/C28H16O6/c29-25-22-12-10-20(16-3-7-18(8-4-16)28(33)34)14-24(22)26(30)21-11-9-19(13-23(21)25)15-1-5-17(6-2-15)27(31)32/h1-14H,(H,31,32)(H,33,34) |
Clave InChI |
DQLIPDATAGMVIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)C5=CC=C(C=C5)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


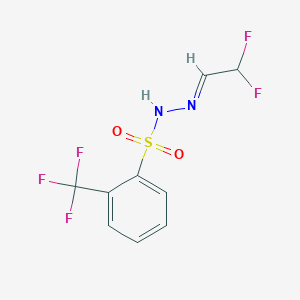
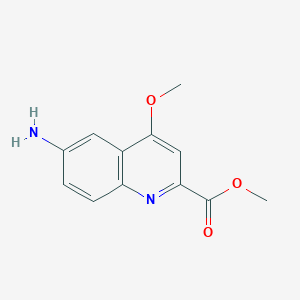
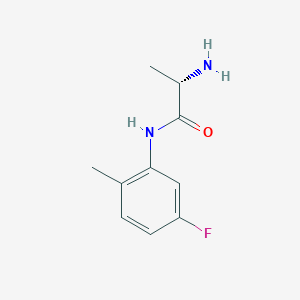


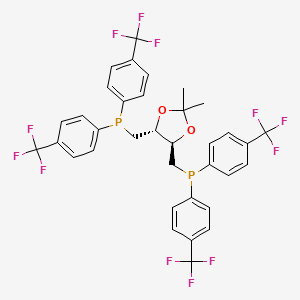
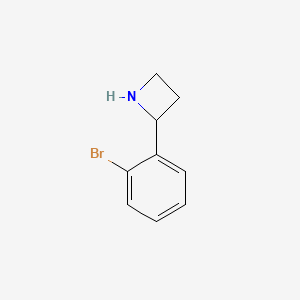
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile](/img/structure/B15202412.png)
